1-(4-Mercaptophenyl)ethanone
Overview
Description
1-(4-Mercaptophenyl)ethanone is an organic compound with the molecular formula C8H8OS It is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Mercaptophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-mercaptophenylboronic acid with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, the compound can be produced via the Friedel-Crafts acylation of 4-mercaptophenyl derivatives using acetyl chloride and a Lewis acid catalyst like aluminum chloride. This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Mercaptophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Mercaptophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its mercapto group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Mercaptophenyl)ethanone exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The phenyl ring allows for π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
- 1-(2-Mercaptophenyl)ethanone
- 1-(3-Mercaptophenyl)ethanone
- 4-Mercaptophenylmethanone
Comparison: 1-(4-Mercaptophenyl)ethanone is unique due to the position of the mercapto group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-sulfanylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBRPMOFJSFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901222 | |
Record name | NoName_309 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-20-8 | |
Record name | 1-(4-sulfanylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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